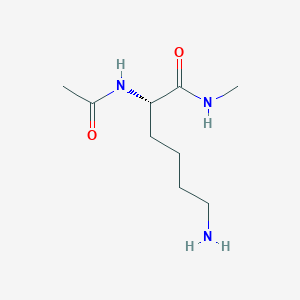

(S)-2-(Acetylamino)-6-amino-N-methylhexanamide

Description

Properties

IUPAC Name |

(2S)-2-acetamido-6-amino-N-methylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-7(13)12-8(9(14)11-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,14)(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUPDBTEVPIIE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213048 | |

| Record name | (S)-2-(Acetylamino)-6-amino-N-methylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-10-8 | |

| Record name | (2S)-2-(Acetylamino)-6-amino-N-methylhexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-(Acetylamino)-6-amino-N-methylhexanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-(Acetylamino)-6-amino-N-methylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(acetylamino)-6-amino-N-methylhexanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-(Acetylamino)-6-amino-N-methylhexanamide chemical properties

An In-Depth Technical Guide to (S)-2-(Acetylamino)-6-amino-N-methylhexanamide

Abstract

This compound, also known as Nα-Acetyl-L-lysine methyl amide, is a modified amino acid derivative of significant interest in biochemical and pharmaceutical research.[][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications. As a structural mimic of an acetylated lysine residue, this compound is an invaluable tool for investigating the roles of post-translational modifications in cellular processes, particularly those involving protein acetylation and deacetylation.[] Its unique structure, featuring an acetylated α-amino group and a methylamide at the C-terminus, offers enhanced stability and solubility, making it suitable for a variety of experimental contexts, from enzyme kinetic studies to probes in epigenetic research.[][2] This document serves as a technical resource for researchers and drug development professionals, offering detailed information on its physicochemical characteristics, spectroscopic data, and practical methodologies for its use.

Nomenclature and Chemical Structure

The systematic identification of a compound is foundational to its study. This compound is recognized by several synonyms, reflecting its structural origins from the amino acid L-lysine.

-

IUPAC Name: (2S)-2-acetamido-6-amino-N-methylhexanamide[][3]

-

Common Synonyms: Nα-Acetyl-L-lysine methyl amide, Ac-L-Lys-NHMe, N-Acetyl-L-lysine Methylamide[][3]

The structure consists of a hexanamide backbone derived from lysine. The alpha-amino group is acetylated, and the carboxyl group is modified to an N-methylamide. The stereochemistry at the alpha-carbon is (S), consistent with the L-configuration of natural amino acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental designs. The acetylation and methylamidation modifications generally contribute to increased solubility and stability compared to the parent amino acid.[][2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₃O₂ | PubChem[2][3][4] |

| Molecular Weight | 201.27 g/mol | PubChem[][3][4] |

| Appearance | White to off-white powder | BOC Sciences[], Chem-Impex[2] |

| Melting Point | 166 °C | BOC Sciences[] |

| Boiling Point | 483.2 ± 40.0 °C (Predicted) | BOC Sciences[] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | BOC Sciences[] |

| XLogP3 | -2.4 | PubChem[3] |

| Storage Conditions | 2-8 °C | BOC Sciences[], Chem-Impex[2] |

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Spectral data is available and can be accessed through public databases such as SpectraBase.[3]

-

-

Mass Spectrometry (MS):

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from a suitably protected L-lysine derivative. The rationale behind this approach is to selectively modify the α-amino and carboxyl groups while the side-chain (ε-amino) group remains protected, to be deprotected in the final step.

A representative synthetic workflow is outlined below. This process leverages standard peptide chemistry techniques to ensure high yield and purity.

General Synthetic Workflow

The synthesis begins with L-lysine where the ε-amino group is protected with a group like tert-butyloxycarbonyl (Boc) and the carboxyl group is protected as a methyl or ethyl ester. This strategic protection allows for specific modifications of the α-amino group.

Caption: General Synthetic Workflow for Nα-Acetyl-L-lysine methyl amide.

Detailed Protocol

-

Acetylation of the α-Amino Group: Nε-Boc-L-lysine methyl ester is dissolved in a suitable organic solvent (e.g., dichloromethane). A non-nucleophilic base such as diisopropylethylamine (DIEA) is added, followed by the slow addition of acetic anhydride. The reaction is monitored by thin-layer chromatography (TLC) until completion. The purpose of the base is to neutralize the acetic acid byproduct, driving the reaction forward.

-

Amidation of the Methyl Ester: The resulting Nα-acetylated intermediate is concentrated and then treated with an aqueous solution of methylamine. This reaction converts the methyl ester to the desired N-methylamide. The progress is again monitored by TLC or LC-MS.

-

Deprotection of the ε-Amino Group: The Boc protecting group is removed from the lysine side chain using a strong acid, typically trifluoroacetic acid (TFA), in dichloromethane. The acid cleaves the Boc group, yielding the final product as a salt.

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The fractions containing the pure product are pooled, lyophilized, and characterized by mass spectrometry and NMR to confirm identity and purity (typically ≥99% by TLC is achievable).[2]

Applications in Research and Drug Development

This compound is a versatile tool in several areas of scientific inquiry.[2]

Epigenetics and Post-Translational Modification Research

Lysine acetylation is a critical post-translational modification that regulates gene expression and protein function.[] This compound serves as a stable mimic of an N-terminally acetylated lysine residue within a peptide chain.

-

Enzyme Substrate and Inhibitor Studies: It is used in biochemical assays to study the activity and specificity of enzymes such as histone acetyltransferases (HATs) and histone deacetylases (HDACs).[][2] By acting as a substrate or a competitive inhibitor, it helps in elucidating enzymatic mechanisms and in screening for potential therapeutic agents that modulate these enzymes.[2]

-

Probing Protein-Protein Interactions: Acetylated lysine residues are often recognized by specific protein domains called bromodomains. This compound can be incorporated into peptides to study these interactions, which are crucial in chromatin remodeling and signal transduction.

Pharmaceutical and Drug Delivery Research

The chemical modifications on this molecule confer properties that are advantageous in pharmaceutical development.

-

Enhanced Bioavailability: The acetylation and amidation can improve the solubility and metabolic stability of peptide-based drug candidates, potentially enhancing their bioavailability.[2]

-

Neuroscience Research: There is interest in its potential neuroprotective properties, making it a subject of study in the context of developing treatments for neurodegenerative diseases.[2]

Example Experimental Protocol: HDAC Inhibition Assay

This section provides a representative protocol for using this compound as a potential inhibitor in a fluorogenic HDAC activity assay.

Workflow for HDAC Inhibition Screening

Caption: Workflow for an in vitro HDAC inhibition assay.

Step-by-Step Methodology

-

Reagent Preparation: Prepare a stock solution of this compound in an appropriate buffer (e.g., Tris-HCl with stabilizers). Perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Setup: In a 96-well microplate, add the HDAC enzyme solution to each well, followed by the diluted test compound. Include positive controls (known inhibitor) and negative controls (vehicle only).

-

Initiation and Incubation: Add a fluorogenic acetylated peptide substrate to each well to start the reaction. Incubate the plate at 37°C for 60 minutes. During this time, active HDAC enzyme will deacetylate the substrate.

-

Development: Stop the enzymatic reaction by adding a developer solution. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence signal is inversely proportional to HDAC activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a well-characterized lysine derivative with significant utility in scientific research. Its chemical properties, particularly its stability and role as an acetyl-lysine mimic, make it an indispensable reagent for studying enzyme kinetics, post-translational modifications, and protein-protein interactions. As research into epigenetics and targeted therapeutics continues to grow, the importance of such precisely engineered chemical tools is set to increase, paving the way for new discoveries in both basic science and drug development.

References

-

PubChem. . National Center for Biotechnology Information. Accessed January 14, 2026.

-

BOC Sciences. . Accessed January 14, 2026.

-

Santa Cruz Biotechnology. . Accessed January 14, 2026.

-

Chem-Impex. . Accessed January 14, 2026.

-

PubChem. . National Center for Biotechnology Information. Accessed January 14, 2026.

-

Popov, E. M., et al. "[Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]." Molekuliarnaia biologiia 9.3 (1975): 415-25. [Link]. Accessed January 14, 2026.

Sources

A Technical Guide to the Structural Elucidation of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide

Introduction

(S)-2-(Acetylamino)-6-amino-N-methylhexanamide is a derivative of the amino acid lysine, featuring an acetylated alpha-amino group and a methylamide at the C-terminus. As a modified amino acid, its precise structural characterization is crucial for understanding its biological activity and for quality control in drug development and manufacturing. This guide provides an in-depth, technically-focused workflow for the complete structural elucidation of this molecule, from initial purity assessment to the definitive confirmation of its stereochemistry. The methodologies described herein are grounded in established analytical principles and represent a robust, self-validating approach to the characterization of complex small molecules.

The molecular structure of this compound, as sourced from PubChem, serves as our target for confirmation.[1] This guide will proceed as if the structure were an unknown, demonstrating how each analytical step contributes to the final, unambiguous identification.

Part 1: Foundational Analysis - Purity and Molecular Formula

Before embarking on detailed structural analysis, establishing the purity and molecular formula of the analyte is paramount. High-Performance Liquid Chromatography (HPLC) coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is the preferred method for purity assessment, as it provides a more accurate representation of sample purity irrespective of the analyte's chromophoric properties.

High-Resolution Mass Spectrometry (HRMS)

The cornerstone of molecular formula determination is High-Resolution Mass Spectrometry.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used in positive ion mode with electrospray ionization (ESI).

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired over a relevant mass range (e.g., m/z 100-500).

Expected Data & Interpretation

The primary objective is to obtain the accurate mass of the protonated molecule, [M+H]⁺. For this compound (C9H19N3O2), the expected monoisotopic mass is 201.1477 Da.[1] The HRMS experiment should yield a measured mass within a few parts per million (ppm) of this theoretical value. This high degree of accuracy allows for the unambiguous determination of the molecular formula.

| Parameter | Expected Value |

| Molecular Formula | C9H19N3O2 |

| Monoisotopic Mass | 201.1477 Da |

| [M+H]⁺ (calculated) | 202.1550 Da |

Part 2: Unraveling the Connectivity - A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution.[2][3][4] A suite of 1D and 2D NMR experiments is employed to piece together the carbon skeleton and the placement of protons and functional groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent is critical to avoid exchange of labile protons (e.g., NH) if their observation is desired. For observing all protons, a non-protic solvent like DMSO-d₆ would be used.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to ensure adequate signal dispersion.

-

Data Acquisition: A standard set of experiments is performed:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon)

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

Interpreting the NMR Data

-

¹H NMR: This experiment provides information on the number of different types of protons and their immediate electronic environment. Key expected signals for this compound include:

-

A singlet for the acetyl methyl group protons.

-

A doublet for the N-methyl group protons.

-

Multiplets for the lysine side-chain methylene protons.

-

A multiplet for the alpha-proton.

-

-

¹³C NMR: This spectrum reveals the number of unique carbon atoms. Expected signals would correspond to the carbonyl carbons of the amide and acetyl groups, the methylene carbons of the lysine side chain, the alpha-carbon, and the methyl carbons.

-

COSY: This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing out the spin systems of the lysine side chain.

-

HSQC: This experiment correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

-

HMBC: This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different spin systems and identifying quaternary carbons. For instance, HMBC correlations will link the acetyl methyl protons to the acetyl carbonyl carbon, and the N-methyl protons to the amide carbonyl carbon.

The logical workflow for NMR-based structure elucidation is depicted in the following diagram:

Caption: Predicted fragmentation pathway in MS/MS.

Part 4: The Final Piece of the Puzzle - Stereochemistry

The final step is to confirm the stereochemistry at the alpha-carbon. As the molecule is named with the (S) configuration, this needs to be experimentally verified. Chiral chromatography is the most common method for this purpose.

Experimental Protocol: Chiral HPLC

-

Column Selection: A chiral stationary phase (CSP) is used. For amino acid derivatives, columns based on macrocyclic glycopeptides like teicoplanin are often effective. [5]2. Method Development: A suitable mobile phase, often a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, is developed to achieve separation of the (S) and (R) enantiomers.

-

Analysis: The sample is injected onto the chiral column, and the retention time is compared to that of a certified reference standard of the (S)-enantiomer. Co-elution with the standard confirms the stereochemistry.

Alternatively, chiral derivatization can be employed, where the analyte is reacted with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column. [6][7]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while a comprehensive suite of NMR experiments reveals the intricate atomic connectivity. Tandem mass spectrometry confirms the sequence and the presence of post-translational-like modifications. Finally, chiral chromatography provides the definitive assignment of stereochemistry. This multi-faceted, self-validating workflow ensures the highest level of confidence in the final structural assignment, a critical requirement in the fields of chemical research and drug development.

References

Sources

- 1. This compound | C9H19N3O2 | CID 111199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-(Acetylamino)-6-amino-N-methylhexanamide (CAS Number 6367-10-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-(Acetylamino)-6-amino-N-methylhexanamide, also known by its synonym Nα-Acetyl-L-lysine methyl amide and the abbreviation Ac-Lys-NHMe, is a synthetically modified amino acid derivative of lysine. Its unique structure, featuring an acetylated α-amino group and a methylamide at the C-terminus, makes it a valuable tool in the study of post-translational modifications (PTMs), particularly lysine acetylation. This dynamic PTM is a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression, and is also implicated in the function of numerous non-histone proteins. Consequently, Ac-Lys-NHMe serves as a critical substrate for enzymes that "write" and "erase" these acetylation marks, namely histone acetyltransferases (HATs) and histone deacetylases (HDACs). This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ac-Lys-NHMe, with a focus on its utility in biochemical assays for drug discovery and the elucidation of enzymatic pathways.

Introduction: The Significance of a Modified Lysine

Lysine acetylation is a pivotal and reversible post-translational modification that plays a critical role in regulating a vast array of cellular processes.[][2] This simple addition of an acetyl group to the ε-amino group of a lysine residue neutralizes its positive charge, thereby altering protein conformation, protein-protein interactions, and protein-DNA interactions. The dynamic interplay between histone acetyltransferases (HATs) and histone deacetylaces (HDACs) dictates the acetylation status of both histone and non-histone proteins, thereby modulating gene expression and other cellular functions.[3]

This compound (Ac-Lys-NHMe) is a synthetic mimic of a naturally occurring acetylated lysine residue within a peptide chain. Its Nα-acetylation protects the N-terminus, while the C-terminal methylamide provides stability against carboxypeptidases. These modifications make it an ideal tool for researchers studying the enzymes that govern lysine acetylation, offering a stable and specific substrate for in vitro and potentially in cell-based assays. This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge to effectively utilize it in their studies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Ac-Lys-NHMe is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 6367-10-8 | Internal Knowledge |

| Molecular Formula | C₉H₁₉N₃O₂ | Internal Knowledge |

| Molecular Weight | 201.27 g/mol | [] |

| Appearance | White to off-white powder | [] |

| Storage Temperature | -20°C | Internal Knowledge |

| Solubility | Enhanced solubility in aqueous solutions due to the acetyl group. | [] |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the acetyl methyl group, the N-methyl group, the α-proton, and the methylene groups of the lysine side chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the acetyl and amide groups, the methyl carbons, and the carbons of the hexanamide backbone.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 202.16.

Synthesis of this compound

Proposed Synthetic Pathway

A logical approach involves the use of Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH) as the starting material. The synthesis would proceed via the following key steps:

Caption: Proposed synthetic workflow for Ac-Lys-NHMe.

Detailed Experimental Protocol (Hypothetical)

This is a representative protocol and may require optimization.

-

Amide Bond Formation:

-

Dissolve Nα-Boc-Nε-acetyl-L-lysine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add methylamine hydrochloride (1.2 equivalents) and an additional equivalent of DIPEA to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected intermediate, Boc-Lys(Ac)-NHMe.

-

-

Boc Deprotection:

-

Dissolve the crude Boc-Lys(Ac)-NHMe in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt.

-

The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mechanism of Action and Biological Relevance

The primary utility of Ac-Lys-NHMe stems from its ability to act as a substrate for enzymes that modulate lysine acetylation.

Caption: Ac-Lys-NHMe as a mimic in the lysine acetylation cycle.

Interaction with Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, generally leading to chromatin condensation and transcriptional repression. Ac-Lys-NHMe can serve as a substrate for various HDAC isoforms. In a typical fluorogenic assay, a fluorophore and a quencher are attached to a peptide containing an acetylated lysine. Upon deacetylation by an HDAC, the peptide becomes susceptible to cleavage by a protease (e.g., trypsin), leading to the separation of the fluorophore and quencher and a subsequent increase in fluorescence. While Ac-Lys-NHMe itself is not fluorogenic, it can be used as a competitive substrate or as a basis for designing more complex substrates for HDAC assays.

Interaction with Histone Acetyltransferases (HATs)

HATs catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues. While the primary use of Ac-Lys-NHMe is as a deacetylase substrate, it can be used in inhibitor screening assays for HATs where it would compete with the natural substrate.

Applications in Research and Drug Development

Ac-Lys-NHMe is a versatile tool with several key applications in the laboratory.

-

Enzyme Kinetics and Substrate Specificity Studies: It can be used to determine the kinetic parameters (Kₘ and kcat) of various HDAC isoforms, providing insights into their substrate specificity.

-

High-Throughput Screening (HTS) for HDAC Inhibitors: Ac-Lys-NHMe can be incorporated into peptide substrates for HTS campaigns aimed at identifying novel HDAC inhibitors, which are a promising class of anti-cancer agents.

-

Probing Epigenetic Mechanisms: By serving as a stable mimic of an acetylated lysine, it can be used in structural biology studies (e.g., co-crystallization with "reader" domains like bromodomains) to understand the molecular basis of acetyl-lysine recognition.

-

Potential in Neurodegenerative Disease Research: Given the emerging role of HDACs in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's, Ac-Lys-NHMe can be a useful tool in screening for modulators of HDAC activity in these contexts.

Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is a representative example of how a substrate derived from Ac-Lys-NHMe could be used in a fluorogenic HDAC assay.

-

Reagent Preparation:

-

HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

HDAC Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC3) diluted to the desired concentration in HDAC assay buffer.

-

Fluorogenic Substrate: A synthetic peptide containing an acetylated lysine flanked by a fluorophore (e.g., AMC) and a quencher, or a commercially available substrate like Boc-Lys(Ac)-AMC.

-

Developer Solution: Trypsin in a suitable buffer.

-

Stop Solution: A potent HDAC inhibitor such as Trichostatin A (TSA).

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of HDAC assay buffer.

-

Add 10 µL of test compound (potential inhibitor) or vehicle control.

-

Add 20 µL of diluted HDAC enzyme and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate.

-

Incubate for 1-2 hours at 37°C.

-

Stop the deacetylation reaction by adding 50 µL of the developer solution containing an HDAC inhibitor.

-

Incubate for 15-30 minutes at 37°C to allow for proteolytic cleavage.

-

Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percent inhibition for each test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Studies: Considerations and Limitations

While Ac-Lys-NHMe is an excellent tool for in vitro studies, its application in cell-based assays requires careful consideration.

-

Cell Permeability: The cell permeability of Ac-Lys-NHMe is not well-documented. The presence of the charged amino group at the ε-position may limit its passive diffusion across the cell membrane. Studies on other acetylated lysine derivatives have shown that acetylation can attenuate cellular uptake.[4]

-

Cytotoxicity: The cytotoxicity of Ac-Lys-NHMe has not been extensively studied. It is crucial to perform dose-response experiments to determine the non-toxic concentration range in the specific cell line being used.

-

Intracellular Stability: The methylamide group is expected to confer stability against intracellular peptidases. However, its overall metabolic fate within the cell is unknown.

Conclusion and Future Perspectives

This compound is a valuable chemical probe for dissecting the complex machinery of lysine acetylation. Its primary strength lies in its utility as a stable and specific substrate for in vitro characterization of histone deacetylases. As our understanding of the "acetylome" expands beyond histones to encompass a vast landscape of cellular proteins, the demand for such precision tools will undoubtedly grow.

Future research could focus on developing derivatives of Ac-Lys-NHMe with enhanced cell permeability, for example, through the attachment of cell-penetrating peptides or by masking the charged amino group with a cleavable protecting group. Furthermore, the synthesis of isotopically labeled versions of Ac-Lys-NHMe would enable more sophisticated quantitative mass spectrometry-based studies to trace its metabolic fate and interaction partners within the cell. The continued development and application of such chemical tools will be instrumental in advancing our knowledge of epigenetic regulation and in the discovery of novel therapeutics for a range of human diseases.

References

-

PubMed. (2016). Effect of lysine methylation and acetylation on the RNA recognition and cellular uptake of Tat-derived peptides. [Link]

-

PMC. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery. [Link]

-

PubChem. N-Acetyl-L-Lysine. [Link]

-

Frontiers. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. NuA4 Links Methylation of Histone H3 Lysines 4 and 36 to Acetylation of Histones H4 and H3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of lysine methylation and acetylation on the RNA recognition and cellular uptake of Tat-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Ac-Lys-NHMe

An In-depth Technical Guide to the Synthesis of Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe)

Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) represents a fundamental structural motif frequently encountered in the study of post-translational modifications (PTMs), particularly lysine acetylation. As a capped amino acid derivative, it mimics a single acetylated lysine residue as it would appear within a larger polypeptide chain, with the N-terminal acetyl group and C-terminal methylamide group neutralizing the respective termini.[1][2][3] This makes it an invaluable tool for researchers in drug development and molecular biology. It serves as a critical reference compound in analytical studies, a building block for more complex peptide synthesis, and a probe for investigating the binding domains of "reader" proteins like bromodomains, which specifically recognize acetylated lysine residues.[4]

This guide provides a comprehensive, technically-grounded pathway for the chemical synthesis of Ac-Lys-NHMe. We will delve into the strategic considerations behind the synthetic design, provide a detailed, step-by-step experimental protocol, and outline the necessary purification and characterization methodologies. The causality behind each experimental choice is explained to provide not just a procedure, but a field-proven framework for its successful execution.

Part 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of a modified amino acid derivative like Ac-Lys-NHMe requires careful management of three reactive functional groups: the α-amino group, the ε-amino group of the lysine side chain, and the α-carboxyl group. A robust strategy hinges on the use of orthogonal protecting groups, which can be removed selectively under distinct chemical conditions without affecting one another.[5][6]

Our retrosynthetic analysis identifies three key bonds to be formed:

-

C-terminal Amide Bond: Between the lysine carboxyl group and methylamine.

-

N-terminal Amide Bond: Between the lysine α-amino group and an acetyl source.

-

Side-Chain Functionality: The ε-amino group must remain free in the final product.

This leads to a forward synthesis strategy that begins with a differentially protected lysine derivative. The most common and effective approach utilizes the Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and the tert-Butoxycarbonyl (Boc) group for "permanent" protection of the ε-amino group during chain assembly.[7][8] This Fmoc/Boc strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is equally effective in solution-phase synthesis for derivatives like Ac-Lys-NHMe.[8][9]

The Boc group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, while the Fmoc group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) required to remove the Boc group.[5][8] This orthogonality is the key to the entire synthetic sequence.

Part 2: The Synthetic Pathway: A Step-by-Step Protocol

The synthesis proceeds in four primary stages starting from the commercially available Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH).

Overall Synthetic Workflow

Caption: Overall synthetic pathway for Ac-Lys-NHMe.

Experimental Protocol

Step 1: C-Terminal Amidation with Methylamine

This step involves the activation of the carboxylic acid of Fmoc-Lys(Boc)-OH to facilitate nucleophilic attack by methylamine. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose.[10] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical; it forms a reactive HOBt-ester intermediate that enhances coupling efficiency and minimizes the risk of racemization.[11]

-

Activation: Dissolve Fmoc-Lys(Boc)-OH (1.0 eq) in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution. Stir for 30-60 minutes at 0 °C to allow for the formation of the active ester.

-

Coupling: Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Fmoc-Lys(Boc)-NHMe.

Mechanism of EDC/HOBt Coupling

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Step 2: N-terminal Fmoc Group Deprotection

The Fmoc group is reliably removed under mild basic conditions using a solution of piperidine in DMF.[5]

-

Dissolve the crude Fmoc-Lys(Boc)-NHMe from Step 1 in a 20% (v/v) solution of piperidine in DMF.

-

Stir at room temperature for 30 minutes. The progress can often be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

-

Concentrate the reaction mixture under high vacuum to remove the bulk of the piperidine and DMF.

-

Co-evaporate with a solvent like toluene to remove residual piperidine, yielding the crude amine, H-Lys(Boc)-NHMe. This product is often used directly in the next step without further purification.

Step 3: N-terminal Acetylation

The newly exposed α-amino group is acetylated using a simple and efficient acylating agent like acetic anhydride.

-

Dissolve the crude H-Lys(Boc)-NHMe in an anhydrous solvent such as DCM.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to neutralize any residual acid and to act as a proton scavenger.

-

Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

-

Work-up: Dilute with DCM and wash with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Ac-Lys(Boc)-NHMe.

Step 4: Side-Chain Boc Group Deprotection

The final step is the removal of the acid-labile Boc group from the lysine side chain using a strong acid like TFA.[7][8]

-

Dissolve the crude Ac-Lys(Boc)-NHMe in a cleavage cocktail, typically a mixture of TFA and DCM (e.g., 50:50 v/v). Scavengers like triisopropylsilane (TIS) can be added to prevent side reactions if sensitive residues were present, though it is less critical for this specific molecule.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the TFA and DCM by rotary evaporation or by blowing a stream of nitrogen over the solution.

-

Triturate the resulting oil or solid with cold diethyl ether to precipitate the product as a TFA salt.

-

Collect the solid by filtration or centrifugation and wash with cold ether. Dry under vacuum to yield the crude final product, Ac-Lys-NHMe.

Part 3: Purification and Characterization

Purification of the final product is essential to remove byproducts and unreacted starting materials. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

-

Purification Protocol:

-

Dissolve the crude product in a minimal amount of the mobile phase (e.g., water/acetonitrile mixture).

-

Purify on a C18 column using a gradient of acetonitrile in water, with 0.1% TFA added to both solvents to improve peak shape and ensure the product remains protonated.

-

Collect fractions corresponding to the main product peak.

-

Confirm the identity of the fractions using mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder (TFA salt).

-

-

Characterization: The identity and purity of the final Ac-Lys-NHMe product must be confirmed by analytical techniques.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful removal of the protecting groups.

-

Analytical RP-HPLC: To assess the final purity, which should typically be >95% for research applications.

-

Data Summary Table

| Parameter | Expected Value |

| Chemical Formula | C₉H₁₉N₃O₂ |

| Molecular Weight | 201.27 g/mol [12][13] |

| Monoisotopic Mass | 201.14773 g/mol |

| HRMS (ESI+) [M+H]⁺ | m/z 202.1550 |

| Purity (by HPLC) | >95% |

| Appearance | White to off-white powder[13] |

Conclusion

The synthesis of Ac-Lys-NHMe is a straightforward yet illustrative example of modern peptide and amino acid chemistry. The success of the synthesis relies on a robust orthogonal protecting group strategy, centered on the Fmoc/Boc pair, which allows for the sequential and selective modification of the N-terminus, C-terminus, and side chain. The protocols detailed in this guide, utilizing standard coupling reagents and deprotection conditions, provide a reliable and reproducible pathway for obtaining high-purity Ac-Lys-NHMe suitable for advanced research in epigenetics, proteomics, and drug discovery.

References

-

Amide synthesis by acylation . Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Shatzmiller, S., et al. Coupling Reagent Dependent Regioselectivity in the Synthesis of Lysine Dipeptides . Zeitschrift für Naturforschung B. Retrieved January 14, 2026, from [Link]

-

Kim, T., et al. (2022). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains . Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

-

Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase . Open Access Pub. Retrieved January 14, 2026, from [Link]

-

The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH . NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

Peptide synthesis: Amidation and Acetylation . LifeTein. Retrieved January 14, 2026, from [Link]

-

Coupling Reagents . Aapptec Peptides. Retrieved January 14, 2026, from [Link]

-

What are peptide acetylation and amidation . LifeTein®. Retrieved January 14, 2026, from [Link]

-

N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular . Bio-Synthesis. (2008). Retrieved January 14, 2026, from [Link]

-

Tirelli, N., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water . Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids . National Institutes of Health (NIH). (2022). Retrieved January 14, 2026, from [Link]

-

Wagner, T., et al. (2020). Synthesis of N-acetyl-L-homolysine by the Lossen rearrangement and its application for probing deacetylases and binding domains . Chemistry – A European Journal. Retrieved January 14, 2026, from [Link]

-

Fmoc-Lys(Boc,Me)-OH . Aapptec Peptides. Retrieved January 14, 2026, from [Link]

-

Fmoc-Lys(Me, Boc)-OH . Anaspec. Retrieved January 14, 2026, from [Link]

-

Fmoc-Lys(Boc)-OH . CEM Corporation. Retrieved January 14, 2026, from [Link]

-

Hypothetical pathway of N ε-acetyl-lysine synthesis in methanogenic archaea . ResearchGate. Retrieved January 14, 2026, from [Link]

-

Chi, H., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides . Amino Acids. Retrieved January 14, 2026, from [Link]

-

Acetyllysine . Wikipedia. Retrieved January 14, 2026, from [Link]

-

Ac-Lys-NHMe . Hölzel-Diagnostika. Retrieved January 14, 2026, from [Link]

-

Ac-Lys-NHMe . Hölzel-Diagnostika. Retrieved January 14, 2026, from [Link]

-

Dang, C. V., & Yang, D. C. (1980). Purification and Characterization of lysyl-tRNA Synthetase After Dissociation of the Particulate aminoacyl-tRNA Synthetases From Rat Liver . Journal of Biological Chemistry. Retrieved January 14, 2026, from [Link]

-

Liu, Y., et al. (2015). Purification and Characterization of Recombinant Human Lysozyme from Eggs of Transgenic Chickens . PLoS One. Retrieved January 14, 2026, from [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. lifetein.com [lifetein.com]

- 3. N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular [biosyn.com]

- 4. db-thueringen.de [db-thueringen.de]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. nbinno.com [nbinno.com]

- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 11. bachem.com [bachem.com]

- 12. shop.bachem.com [shop.bachem.com]

- 13. AC-LYS-NHME | 6367-10-8 [amp.chemicalbook.com]

N-acetyl-L-lysine methylamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-acetyl-L-lysine methylamide

Executive Summary

N-acetyl-L-lysine methylamide is a synthetic amino acid derivative that serves as a pivotal research tool in the fields of epigenetics and chemical biology. Its mechanism of action is not defined by a physiological effect within an organism, but rather by its utility as a chemical probe to elucidate the function of enzymes that regulate protein post-translational modifications. Specifically, its structure is engineered to mimic a lysine residue within a polypeptide chain, making it an invaluable model substrate for studying lysine acetyltransferases (KATs) and a reference compound for investigating lysine deacetylases (HDACs). This guide provides an in-depth analysis of its molecular characteristics, its mechanism of interaction with epigenetic enzymes, and a detailed framework for its application in robust biochemical assays, thereby empowering researchers to effectively leverage this compound in their experimental designs.

Introduction: A Chemical Probe for the Acetylome

Lysine acetylation is a fundamental post-translational modification that plays a critical role in regulating chromatin structure, gene expression, and the function of numerous non-histone proteins.[1][2] The enzymes responsible for adding and removing these acetyl marks, lysine acetyltransferases (KATs) and lysine deacetylases (HDACs), are central to cellular signaling and have emerged as major targets for therapeutic development.[3] Understanding the catalytic mechanisms, substrate specificity, and kinetics of these enzymes requires well-defined chemical tools.

N-acetyl-L-lysine methylamide enters this space as a precisely engineered model peptide. Unlike a free amino acid, its α-amino and C-terminal carboxyl groups are capped with an acetyl group and a methylamide group, respectively. This design prevents the formation of zwitterions and allows the molecule to closely mimic the peptide bond environment found in proteins.[4] This guide will dissect the utility of this compound, focusing on how its unique structure dictates its "mechanism of action" in biochemical and biophysical research settings.

Molecular Profile and Conformational Dynamics

The experimental utility of N-acetyl-L-lysine methylamide is a direct consequence of its chemical structure. The capping of the N- and C-termini isolates the ε-amino group of the lysine side chain as the primary site for potential enzymatic reactions. This is a critical design feature, as it removes the confounding variables of terminal charge states, allowing for a focused investigation of side-chain modifications.

Theoretical conformational analyses have been performed on this molecule to understand its spatial structure, taking into account non-bonded and electrostatic interactions, torsional energy, and hydrogen bonding.[5] These computational studies provide a foundational understanding of the molecule's preferred three-dimensional shape, which informs how it is recognized and accommodated by an enzyme's active site.[4] This structural rigidity and defined conformational preference make it a superior model compared to more flexible, uncapped amino acids for studying specific enzyme-substrate interactions.

Mechanism of Interaction with Epigenetic Enzymes

The core "mechanism of action" for N-acetyl-L-lysine methylamide is its function as a substrate mimic, enabling the precise characterization of enzymes that recognize and modify lysine residues.

A Model Substrate for Lysine Acetyltransferases (KATs)

In the context of KATs (also known as Histone Acetyltransferases or HATs), the primary role of N-acetyl-L-lysine methylamide is to serve as a minimal, yet specific, substrate.[4][] KATs catalyze the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine side chain.[7] By using N-acetyl-L-lysine methylamide in a controlled in vitro setting, researchers can quantify the specific activity of a given KAT, free from the complexity of larger, multi-site peptide or protein substrates. This allows for the determination of fundamental kinetic parameters and provides a baseline for comparing substrate preferences.

The enzymatic reaction can be visualized as a two-substrate mechanism where the KAT binds both acetyl-CoA and the lysine-containing substrate.

Caption: Enzymatic acetylation of a lysine substrate by a HAT enzyme.

A Tool for Probing Enzyme Specificity and Inhibition

While the primary use of N-acetyl-L-lysine methylamide is as a substrate, it and its derivatives are also instrumental in studying enzyme inhibition. By modifying the lysine side chain, this molecule can be converted from a substrate into a competitive inhibitor that binds to the active site but cannot be processed.[4] This approach is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Evaluating how small changes to the substrate's structure affect enzyme binding and activity.[]

-

Developing Selective Inhibitors: Using the compound as a scaffold to design potent and specific inhibitors for KATs or HDACs, which is a key goal in drug discovery.[3][8]

-

Probing Active Site Chemistry: Histone lysine acetyltransferases have been found to be less permissive to certain lysine analogs compared to methyltransferases, suggesting that these compounds can be used to probe the specific chemical environment of the enzyme's active site.[4]

Experimental Application: A Framework for a Histone Acetyltransferase (HAT) Activity Assay

To translate the theoretical mechanism of action into practical application, this section provides a detailed protocol for a continuous, fluorescence-based HAT activity assay. This type of assay is widely used for high-throughput screening and enzyme characterization.[9][10]

Principle of the Assay

This protocol utilizes the release of Coenzyme A (CoA-SH) during the acetylation reaction. The free thiol group on CoA reacts with a thiol-sensitive fluorescent probe (e.g., N-[4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl]maleimide, CPM), resulting in a quantifiable increase in fluorescence. The rate of this increase is directly proportional to the HAT enzyme's activity.

Detailed Step-by-Step Protocol

1. Reagent Preparation:

- HAT Assay Buffer: 50 mM HEPES (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA. Causality: The buffer system maintains a stable pH for optimal enzyme activity. DTT is included to maintain a reducing environment, preventing non-specific oxidation of the enzyme or CoA.

- Enzyme Stock: Recombinant HAT enzyme (e.g., p300/CBP, GCN5) diluted to 1 µM in HAT Assay Buffer. Store in aliquots at -80°C.

- Substrate Stock: 10 mM N-acetyl-L-lysine methylamide in deionized water.

- Cofactor Stock: 10 mM Acetyl-CoA in deionized water. Prepare fresh or store in small aliquots at -80°C to prevent degradation.

- Fluorescent Probe Stock: 20 mM CPM in DMSO. Store protected from light.

- Inhibitor Control (Optional): A known HAT inhibitor (e.g., Anacardic Acid) at 10 mM in DMSO.

2. Assay Workflow:

- Self-Validation/Controls: For a robust experiment, include the following controls:

- No Enzyme Control: To measure background signal/non-enzymatic acetylation.

- No Substrate Control: To ensure the signal is dependent on the target substrate.

- No Acetyl-CoA Control: To confirm the reaction is dependent on the acetyl donor.

- Positive Inhibitor Control: To validate that the assay can detect inhibition.

// Node Definitions

start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

plate [label="Dispense Assay Buffer\nto 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];

add_components [label="Add:\n1. HAT Enzyme\n2. Inhibitor (if any)\n3. Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

pre_incubate [label="Pre-incubate 10 min at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"];

initiate [label="Initiate Reaction:\nAdd Acetyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

read [label="Read Fluorescence\n(Ex/Em = 380/460 nm)\nEvery 60 sec for 30 min", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

analyze [label="Analyze Data:\nCalculate Initial Rates (V₀)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow Path

start -> plate;

plate -> add_components;

add_components -> pre_incubate;

pre_incubate -> initiate;

initiate -> read;

read -> analyze;

}

Caption: Experimental workflow for a fluorescence-based HAT activity assay.

3. Reaction Setup (per well of a 96-well plate):

- Add 40 µL of HAT Assay Buffer.

- Add 5 µL of HAT Enzyme (final concentration ~50 nM).

- Add 5 µL of N-acetyl-L-lysine methylamide (final concentration will be varied for kinetics).

- Add 5 µL of CPM probe (final concentration ~200 µM).

- Pre-incubate the plate for 10 minutes at 37°C to allow the enzyme to equilibrate.

- Initiate the reaction by adding 5 µL of Acetyl-CoA (final concentration ~100 µM). Total volume = 60 µL.

4. Data Acquisition:

- Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

- Measure fluorescence intensity (Excitation ~380 nm, Emission ~460 nm) every 60 seconds for 30 minutes.

Illustrative Data Analysis

The raw data will be fluorescence units over time. The initial velocity (V₀) of the reaction is determined from the linear portion of this curve. By varying the concentration of N-acetyl-L-lysine methylamide while keeping Acetyl-CoA concentration fixed and saturating, Michaelis-Menten kinetics can be determined.

Table 1: Illustrative Kinetic Data for a Model HAT Enzyme

| [N-acetyl-L-lysine methylamide] (µM) | Initial Velocity (V₀) (RFU/min) |

| 5 | 15.2 |

| 10 | 28.1 |

| 25 | 55.5 |

| 50 | 83.3 |

| 100 | 111.2 |

| 200 | 133.5 |

This data is for illustrative purposes only.

By plotting V₀ against substrate concentration and fitting the data to the Michaelis-Menten equation, key kinetic parameters can be derived:

-

Kₘ (Michaelis Constant): Represents the substrate concentration at half-maximal velocity, indicating the enzyme's affinity for the substrate.

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations.

Broader Implications in Drug Discovery

The use of well-defined model substrates like N-acetyl-L-lysine methylamide is a foundational step in modern drug discovery.[11] Assays developed using this compound provide a robust platform for:

-

High-Throughput Screening (HTS): Screening large chemical libraries to identify novel inhibitors of specific HAT enzymes.

-

Lead Optimization: Characterizing the potency (e.g., IC₅₀) and mechanism of action of lead compounds.

-

Selectivity Profiling: Testing inhibitors against a panel of different HATs to ensure they are targeting the desired enzyme, which is critical for minimizing off-target effects.

Conclusion

N-acetyl-L-lysine methylamide is a powerful chemical tool whose mechanism of action is defined by its precise interaction with enzymes of the cellular acetylome. Its engineered structure allows it to function as an ideal model substrate, enabling researchers to conduct detailed kinetic and mechanistic studies of lysine acetyltransferases. The insights gained from assays employing this compound are critical for advancing our fundamental understanding of epigenetic regulation and for developing the next generation of targeted therapeutics for a range of human diseases.

References

-

Zhorov, B. S., Popov, E. M., & Govyrin, V. A. (1975). [Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]. Molekuliarnaia biologiia, 9(3), 415–425. [Link]

-

Pincus, M. R., & Scheraga, H. A. (1981). Conformational Characteristics of the N-acetyl-N'-methylamides of the Four (Lys, Tyr) Dipeptides. International journal of peptide and protein research, 17(5), 575–592. [Link]

-

Gorse, A. D., & Bower, J. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. In High-Throughput Screening Assays in Drug Discovery. National Center for Biotechnology Information. [Link]

-

Paik, W. K., & Kim, S. (1975). Methylated poly(L-lysine): conformational effects and interactions with polynucleotides. Biochimica et biophysica acta, 402(2), 206–213. [Link]

-

Zhorov, B. S., Popov, E. M., & Govyrin, V. A. (1975). [Theoretical Conformational Analysis of Methylamide N-acetyl-L-arginine]. Molekuliarnaia biologiia, 9(5), 710–715. [Link]

-

Benoiton, L. (1963). SYNTHESIS OF SOME PEPTIDES OF ε-N-ACETYL-L-LYSINE. Canadian Journal of Chemistry. [Link]

-

Dahal, U. P., et al. (2016). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm, 7(7), 1386-1393. [Link]

-

Chi, H., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305–1311. [Link]

-

Chem-Impex International. (n.d.). Nα-Acetyl-L-lysine methyl ester hydrochloride. Retrieved from [Link]

-

Dahal, U. P., et al. (2016). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-L-lysine as an amine nucleophile. Semantic Scholar. [Link]

-

ResearchGate. (2023). In-Cell Synthesis of N ε -acetyl-L-lysine for Facile Protein Acetylation. [Link]

-

Paik, W. K., & Kim, S. (1964). ENZYMIC SYNTHESIS OF EPSILON-N-ACETYL-L-LYSINE. Archives of biochemistry and biophysics, 108, 221–229. [Link]

-

Smith, B. C., & Denu, J. M. (2007). Acetyl-lysine analog peptides as mechanistic probes of protein deacetylases. The Journal of biological chemistry, 282(51), 37256–37265. [Link]

-

Wikipedia. (n.d.). Acetyllysine. Retrieved from [Link]

-

ResearchGate. (n.d.). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-L-lysine as an amine nucleophile. Retrieved from [Link]

-

ResearchGate. (2015). Epigenetic modification enzymes: catalytic mechanisms and inhibitors. [Link]

-

Morris, S. A., et al. (2007). IDENTIFICATION OF HISTONE H3 LYSINE 36 ACETYLATION AS A HIGHLY CONSERVED HISTONE MODIFICATION. The Journal of biological chemistry, 282(10), 7632–7640. [Link]

-

Zheng, W., et al. (2013). Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases. Pharmaceuticals, 53(4), 419-441. [Link]

-

Mandal, S. (2021). Emerging Epigenetic Therapies: Lysine Acetyltransferase Inhibitors. ResearchGate. [Link]

-

Wikipedia. (n.d.). Histone acetyltransferase. Retrieved from [Link]

-

Lawrence, M., et al. (2016). Acetylation- and Methylation-Related Epigenetic Proteins in the Context of Their Targets. International journal of molecular sciences, 17(10), 1645. [Link]

-

National Center for Biotechnology Information. (n.d.). Targets in Epigenetics: Inhibiting the Methyl Writers of the Histone Code. Retrieved from [Link]

Sources

- 1. Acetyllysine - Wikipedia [en.wikipedia.org]

- 2. IDENTIFICATION OF HISTONE H3 LYSINE 36 ACETYLATION AS A HIGHLY CONSERVED HISTONE MODIFICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. [Theoretical conformational analysis of methylamide of N-acetyl-L-lysine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone acetyltransferase - Wikipedia [en.wikipedia.org]

- 8. Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Histone Acetyltransferase Assay Kit (Fluorescent) | Proteintech [ptglab.com]

- 11. Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Activity of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Acetylamino)-6-amino-N-methylhexanamide is a synthetically modified lysine derivative with potential applications in the modulation of epigenetic processes.[1][][3] This technical guide provides a comprehensive framework for the investigation of its biological activity, with a primary focus on its potential role as a modulator of enzymes involved in post-translational modifications of lysine residues. Given the critical role of lysine acetylation in gene regulation and cellular signaling, this document outlines a logical, multi-tiered experimental approach to characterize the compound's mechanism of action and potential therapeutic utility.[4][5][6] The protocols and methodologies detailed herein are designed to provide a robust and self-validating system for researchers in drug discovery and development.

Introduction: The Epigenetic Landscape and the Promise of Lysine Derivatives

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as pivotal players in both normal physiology and a wide array of pathological states, including cancer and neurodegenerative disorders.[4][5][7] Among the most extensively studied epigenetic modifications are the post-translational modifications of histone proteins, with lysine acetylation being a key regulatory mechanism. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin compaction and transcriptional repression.

This compound, as an N-terminally acetylated and C-terminally N-methylated derivative of lysine, presents an intriguing chemical scaffold for probing and potentially modulating the activity of enzymes that recognize and process acetylated lysine.[1][] Its structural features suggest it could act as a substrate mimic or a competitive inhibitor for enzymes such as HATs, HDACs, or bromodomain-containing proteins that bind to acetylated lysine residues. This guide provides a systematic approach to elucidate the biological activity of this compound.

Compound Profile

| Property | Value | Source |

| IUPAC Name | (2S)-2-acetamido-6-amino-N-methylhexanamide | [1] |

| Synonyms | Ac-lys-nhme, Nα-Acetyl-L-lysine methyl amide | [1][][8] |

| CAS Number | 6367-10-8 | [1][8] |

| Molecular Formula | C9H19N3O2 | [1] |

| Molecular Weight | 201.27 g/mol | [1] |

| Appearance | White to off-white powder | [][3] |

Proposed Mechanism of Action and Investigational Workflow

Based on its chemical structure, the primary hypothesis is that this compound functions as a modulator of lysine acetyl-processing enzymes. The following workflow is proposed to systematically investigate this hypothesis.

Caption: A multi-phase workflow for characterizing the biological activity of this compound.

Phase 1: In Vitro Characterization

The initial phase focuses on direct biochemical assays to determine if the compound interacts with and modulates the activity of purified epigenetic enzymes.

Histone Acetyltransferase (HAT) Inhibition Assay

This assay will determine if this compound can inhibit the activity of recombinant HAT enzymes.[9][10][11] A radioisotope-based filter binding assay is a robust and widely accepted method.[11]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant HAT enzyme (e.g., p300/CBP), a histone H3 or H4 peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Add [3H]-acetyl-CoA to initiate the acetyl-group transfer reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour.[10]

-

Termination and Filtration: Spot the reaction mixture onto a filter paper and wash with buffer to remove unincorporated [3H]-acetyl-CoA.

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

A similar approach can be used to assess the inhibitory potential against HDACs. Commercially available kits utilizing a fluorogenic substrate are a common and efficient method.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the fluorogenic HDAC substrate, recombinant HDAC enzyme (e.g., HDAC1, SIRT1), and the test compound.

-

Incubation: Incubate at 37°C for a specified time.

-

Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis: Determine the IC50 value by plotting the fluorescence signal against the compound concentration.

Phase 2: Cellular Activity Assessment

Upon confirmation of in vitro activity, the next logical step is to evaluate the compound's effects in a cellular context.

Cellular Viability Assay (MTT Assay)

Before assessing target-specific effects, it is crucial to determine the compound's general cytotoxicity.[12]

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the cell viability at each concentration and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Histone Acetylation

This experiment directly assesses whether the compound modulates histone acetylation levels within the cell, providing evidence of target engagement.[9][10]

Protocol:

-

Cell Treatment and Lysis: Treat cells with the test compound at concentrations below its GI50. After the treatment period, harvest and lyse the cells to extract nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27) and a loading control (e.g., anti-H3).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative change in histone acetylation.

Caption: A streamlined workflow for Western blot analysis of histone acetylation levels.

Phase 3: In Vivo Evaluation

For compounds demonstrating promising in vitro and cellular activity, evaluation in animal models is the final preclinical step.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing effective in vivo efficacy studies.[13]

Protocol:

-

Animal Dosing: Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous and oral routes.

-

Blood Sampling: Collect blood samples at multiple time points post-dosing.

-

Plasma Analysis: Process the blood to plasma and quantify the compound concentration using LC-MS/MS.

-

PK Parameter Calculation: Determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Xenograft Tumor Model Efficacy Study

This study will assess the anti-tumor activity of the compound in a living organism.[14][15]

Protocol:

-

Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

-

Compound Administration: Administer the compound at a predetermined dose and schedule based on PK data.

-

Tumor Volume Measurement: Measure tumor volumes regularly using calipers.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine efficacy.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for elucidating the biological activity of this compound. The proposed workflow, from initial in vitro enzymatic assays to in vivo efficacy studies, is designed to rigorously test the hypothesis that this compound functions as a modulator of epigenetic pathways. The results from these studies will be instrumental in determining its potential as a novel therapeutic agent. Future investigations could also explore its effects on other lysine-modifying enzymes and its potential synergy with existing anti-cancer therapies. The field of epigenetics continues to offer promising avenues for drug discovery, and systematic investigations of novel chemical entities like this compound are crucial for advancing this exciting area of research.[4][5][16]

References

-

Epigenetics in Drug Discovery: Modulating Gene Expression for Health. News-Medical.Net. [Link]

-

Epigenetics: rethinking of drug research and development. Taylor & Francis Online. [Link]

-

Epigenetic Modifications as Therapeutic Targets. PMC - PubMed Central. [Link]

-

Assays for Validating Histone Acetyltransferase Inhibitors. PubMed. [Link]

-

Epigenetic Modifications in Drugs and Diseases. Frontiers. [Link]

-

Epigenetic Approaches in Drug Discovery, Development and Treatment. Frontiers. [Link]

-

This compound. PubChem. [Link]

-

In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening. NIH. [Link]

-

Video: Assays for Validating Histone Acetyltransferase Inhibitors. JoVE. [Link]

-

Histone Acetyltransferase Assay (HAT) Services for Drug Discovery. Reaction Biology. [Link]

-

Histone Acetyltransferase (HAT) Inhibitors Validation | Protocol Preview. YouTube. [Link]

-

Lysine in Combination With Estradiol Promote Dissemination of Estrogen Receptor Positive Breast Cancer via Upregulation of U2AF1 and RPN2 Proteins. Frontiers. [Link]

-

Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor. PubMed Central. [Link]

-

Synthesis and in vivo antitumor efficacy of PEGylated poly(l-lysine) dendrimer-camptothecin conjugates. PubMed. [Link]

-

Synthesis and In Vivo Antitumor Efficacy of PEGylated Poly(L-lysine) Dendrimer-Camptothecin Conjugates. ResearchGate. [Link]

-

Discovery of an in Vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Chemical Properties of 2-(Acetylamino)-N-methylethanamide (CAS 7606-79-3). Cheméo. [Link]

-

Showing metabocard for N-alpha-Acetyl-L-lysine (HMDB0000446). HMDB. [Link]

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. PMC. [Link]

-

Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. LookChem. [Link]

-

2-(Acetylamino)-6-amino-N-benzylhexanamide. PubChem. [Link]

-

Hexanamide, 6-(acetylamino)-2-amino-, (2S)-. PubChem. [Link]

-